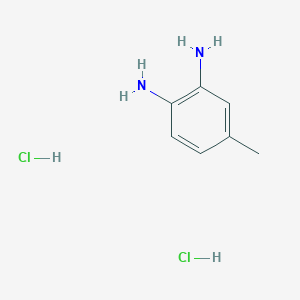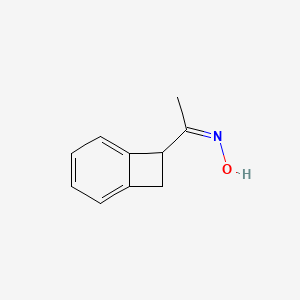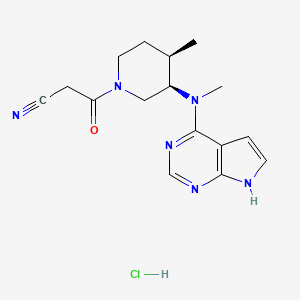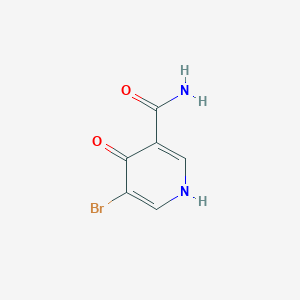
Toluene-3,4-diamine, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzene-1,2-diamine dihydrochloride typically involves the reaction of 2-nitrochlorobenzene with methylamine hydrochloride in the presence of reducing agents such as iron and ammonium chloride. The reaction is carried out in a solvent like chloroform or 1-propanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 4-methylbenzene-1,2-diamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-methylbenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
4-methylbenzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-methylbenzene-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-methylbenzene-1,2-diamine dihydrochloride include:
- N-methyl-1,2-phenylenediamine dihydrochloride
- 2-nitrochlorobenzene
- N-methyl-o-phenylenediamine dihydrochloride
Uniqueness
4-methylbenzene-1,2-diamine dihydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in different fields. Its solubility in water and ability to undergo various chemical reactions make it a versatile compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C7H12Cl2N2 |
|---|---|
Peso molecular |
195.09 g/mol |
Nombre IUPAC |
4-methylbenzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H10N2.2ClH/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,8-9H2,1H3;2*1H |
Clave InChI |
NOZDSXWNRQGIDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea](/img/structure/B14752567.png)
![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)
![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)

![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)
![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)
![2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14752602.png)
![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)






